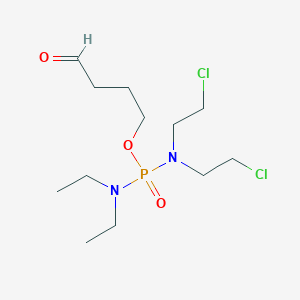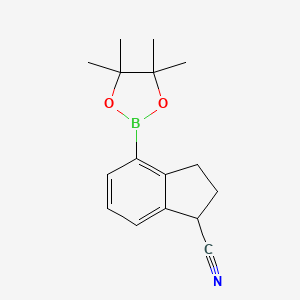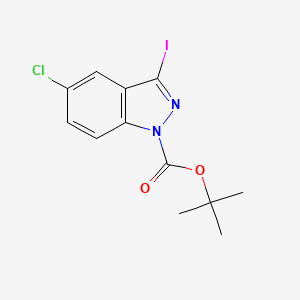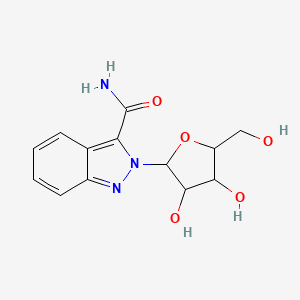
2-Pentofuranosyl-2h-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentofuranosyl-2h-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Pentofuranosyl-2h-indazole-3-carboxamide involves the visible-light-driven photocyclization reaction of aryl azides. This method is efficient and environmentally friendly, as it does not require photocatalysts or external additives. The reaction proceeds under mild conditions, utilizing sunlight or visible light to achieve the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable processes can be applied. The use of photocyclization reactions and other catalyst-free methods can be scaled up for industrial production, ensuring minimal environmental impact and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pentofuranosyl-2h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
2-Pentofuranosyl-2h-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Pentofuranosyl-2h-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The pentofuranosyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole-3-carboxamide: A closely related compound with similar structural features but lacking the pentofuranosyl group.
1H-Indazole-3-carboxamide: Another indazole derivative with different substitution patterns on the indazole core.
2-Aryl-2H-indazoles: Compounds with aryl groups attached to the indazole core, exhibiting different chemical and biological properties.
Uniqueness
2-Pentofuranosyl-2h-indazole-3-carboxamide is unique due to the presence of the pentofuranosyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
31899-58-8 |
|---|---|
Molecular Formula |
C13H15N3O5 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20) |
InChI Key |
KUXRTBOUIUTEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



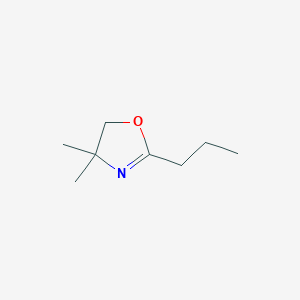
![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
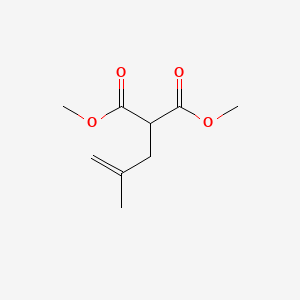
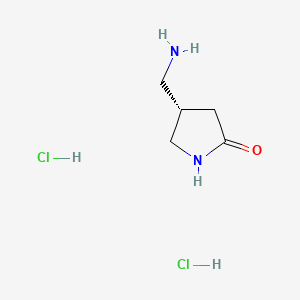
amino}benzoate](/img/structure/B14018028.png)
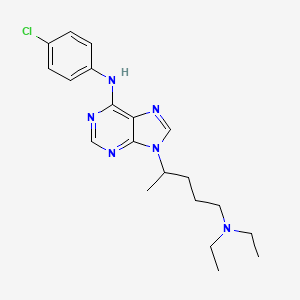

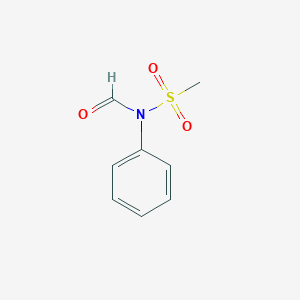
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
